molecular formula C18H32O3 B3085106 9-Hydroxyoctadeca-10,12-dienoic acid CAS No. 115185-06-3

9-Hydroxyoctadeca-10,12-dienoic acid

Cat. No.: B3085106
CAS No.: 115185-06-3
M. Wt: 296.4 g/mol
InChI Key: NPDSHTNEKLQQIJ-UHFFFAOYSA-N
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Description

9-Hydroxyoctadeca-10,12-dienoic acid (9-HODE), also known as α-dimorphecolic acid or (9S,10E,12Z)-9-hydroxyoctadeca-10,12-dienoic acid, is a hydroxy fatty acid derived from linoleic acid metabolism. Its molecular formula is C₁₈H₃₂O₃ (molecular weight: 296.44), with a chiral center at C9 (S-configuration) and conjugated double bonds at positions 10 (E) and 12 (Z) . It is biosynthesized via enzymatic oxidation by lipoxygenases (LOX) or autoxidation, forming intermediates such as 9-hydroperoxyoctadeca-10,12-dienoic acid (9-HpODE), which is subsequently reduced to 9-HODE .

9-HODE is implicated in immune regulation, PPAR signaling, and inflammatory responses. For example, it was identified as a key metabolite in Meishan pigs under free-range conditions, correlating with enhanced IgA production and PPAR pathway activation . It also exhibits antiproliferative activity against cancer cells (e.g., HT29) and modulates nociceptive lipid mediators in plasma .

Preparation Methods

Synthetic Routes and Reaction Conditions

9-Hydroxyoctadeca-10,12-dienoic acid can be synthesized through the hydroxylation of linoleic acid. This process typically involves the use of enzymes such as cyclooxygenase 1 (COX-1) and cyclooxygenase 2 (COX-2), which convert linoleic acid to 9-hydroperoxy-10,12-octadecadienoic acid. This intermediate is then reduced to form this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented. the enzymatic conversion of linoleic acid using bioreactors could be a potential method for large-scale production.

Chemical Reactions Analysis

Lipoxygenase (LOX)-Catalyzed Oxidation

9-HODE is primarily synthesized from linoleic acid via lipoxygenases, which introduce molecular oxygen at specific positions:

  • Reaction :
    Linoleic acid + O₂ → 9(S)-hydroperoxyoctadeca-10,12-dienoic acid (9-HpODE) → Reduction → 9(S)-HODE

  • Key Enzymes :

    • Plant LOXs (e.g., tomato or soybean lipoxygenase) .

    • Mammalian LOX isoforms (e.g., 15-LOX in humans) .

  • Stereospecificity :
    Soybean lipoxygenase-1 (SBLO-1) produces 9(S)-HpODE as the dominant stereoisomer due to substrate binding orientation. Mutations (e.g., F557V) alter regiospecificity, increasing 9-HpODE yield .

Cyclooxygenase (COX)-Mediated Peroxidation

COX-1 and COX-2 oxidize linoleic acid under inflammatory conditions:

  • Reaction :
    Linoleic acid + O₂ → 9(R)-HpODE → Reduction → 9(R)-HODE

  • Key Features :

    • COX-2 exhibits higher activity toward linoleic acid than COX-1 .

    • 9(R)-HODE is a minor product compared to 13(S)-HODE .

Mitochondrial β-Oxidation

9-HODE enters mitochondrial fatty acid oxidation as an acylcarnitine derivative:

  • Activation :

    • 9-HODE → 9-HODE-CoA via acyl-CoA synthetase .

  • Carnitine Shuttle :

    • 9-HODE-CoA + L-carnitine → 9-HODE-carnitine (catalyzed by carnitine O-palmitoyltransferase 1) .

  • Oxidation :

    • 9-HODE-carnitine is transported into mitochondria and reconverted to 9-HODE-CoA.

    • Sequential β-oxidation cleaves two-carbon units, yielding acetyl-CoA for the TCA cycle .

Peroxidation to Oxo Derivatives

Under oxidative stress, 9-HODE undergoes further oxidation:

  • Reaction :
    9-HODE → 9-oxo-octadeca-10,12-dienoic acid (9-oxoODE) via dehydrogenases or reactive oxygen species .

  • Biological Impact :

    • 9-oxoODE activates TRPV1 receptors, contributing to pain signaling .

Free Radical Oxidation

9-HODE is susceptible to autoxidation, forming hydroperoxides and cyclic peroxides:

  • Products :

    • 9-HpODE, isoprostanes, and epoxy derivatives .

  • Conditions :

    • Accelerated by UV light, metal ions, or high oxygen tension .

Key Research Findings

  • Stereochemical Influence :

    • 9(S)-HODE activates PPARγ with 10-fold higher affinity than 9(R)-HODE, driving macrophage differentiation .

  • Enzymatic Mutagenesis :

    • SBLO-1 F557V mutation shifts product ratio to 33% 9-HODE (vs. 8% in wild-type) .

  • Pathological Correlation :

    • Elevated 9-HODE levels in rheumatoid arthritis and Alzheimer’s disease suggest its role as an oxidative stress biomarker .

Scientific Research Applications

Chemical Reactions

Reaction TypeDescriptionCommon Reagents
OxidationConverts 9-HODE to 9-oxo-10,12-octadecadienoic acidHydrogen peroxide, molecular oxygen
ReductionReduces hydroperoxy intermediates to 9-HODESodium borohydride, enzymatic reduction
SubstitutionHydroxyl group participates in substitution reactionsVarious nucleophiles

Cellular Signaling

9-HODE plays a significant role in cellular signaling pathways. It activates peroxisome proliferator-activated receptors (PPARs), particularly PPAR gamma (PPARγ), which is involved in regulating fatty acid metabolism and inflammation. This mechanism is crucial for:

  • Adipocyte differentiation : 9-HODE modulates the transcription of genes related to fat cell development.
  • Inflammatory responses : It has been implicated in the inflammatory processes associated with various diseases.

Health Implications

Research indicates that 9-HODE may have implications in several health conditions:

  • Cardiovascular Diseases : Elevated levels of 9-HODE have been found in atherosclerotic plaques, suggesting a role in cardiovascular pathology.
  • Cancer : Studies have shown that 9-HODE can influence cancer cell proliferation and apoptosis.
  • Neurodegenerative Diseases : Its presence in oxidative stress conditions points to potential involvement in neurodegenerative disorders.

Industrial Applications

In industry, 9-HODE is being explored for its potential use as a precursor for bio-based materials and as an additive in various chemical syntheses. Its unique properties make it an attractive candidate for developing sustainable materials.

Case Studies

  • Inflammation and Atherosclerosis :
    A study demonstrated that 9-HODE levels are significantly elevated in atherosclerotic plaques compared to healthy tissues. This suggests its role as a biomarker for cardiovascular diseases and highlights its potential as a therapeutic target for anti-inflammatory strategies.
  • Cancer Research :
    Research has shown that 9-HODE can induce apoptosis in certain cancer cell lines while promoting proliferation in others. This duality indicates the need for further investigation into its mechanisms of action and therapeutic applications.
  • Neurodegeneration :
    In models of neurodegenerative diseases, increased levels of 9-HODE were correlated with markers of oxidative stress. This relationship underscores the potential of targeting this compound for neuroprotective strategies.

Mechanism of Action

9-Hydroxyoctadeca-10,12-dienoic acid exerts its effects by binding to peroxisome proliferator-activated receptors (PPARs), particularly PPAR gamma. This binding modulates the transcription of target genes involved in fatty acid metabolism, inflammation, and glucose homeostasis. The compound acts as a key regulator of adipocyte differentiation and glucose homeostasis .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Isomers and Stereochemical Variants

Table 1: Structural Isomers of 9-HODE

Compound Name Configuration Key Structural Features Biological Relevance References
9-HODE (α-dimorphecolic acid) (9S,10E,12Z) C9 hydroxyl (S), 10E-12Z double bonds PPAR activation, anti-inflammatory
β-Dimorphecolic acid (9S,10E,12E) C9 hydroxyl (S), 10E-12E double bonds Precursor for 9-hydroxystearic acid derivatives
(9R,10E,12Z)-9-Hydroxyoctadeca-10,12-dienoic acid (9R,10E,12Z) C9 hydroxyl (R), 10E-12Z double bonds Anti-inflammatory activity in RAW 264.7 cells

Key Differences :

  • Double Bond Geometry : The 12Z configuration in 9-HODE versus 12E in β-dimorphecolic acid alters membrane fluidity and receptor binding. For instance, β-dimorphecolic acid serves as a precursor for 9-hydroxystearic acid (9-HSA) synthesis, while 9-HODE directly modulates PPAR signaling .
  • Stereochemistry at C9 : The S-configuration in 9-HODE enhances its affinity for PPARγ compared to the R-isomer, which showed weaker anti-inflammatory effects in macrophage models .

Oxidized Derivatives in Linoleic Acid Metabolism

Table 2: Key Oxidized Derivatives of Linoleic Acid

Compound Name Structure Biosynthetic Pathway Functional Role References
9-Hydroperoxyoctadeca-10,12-dienoic acid (9-HpODE) (9S,10E,12Z)-9-OOH LOX-1 catalyzed oxidation of linoleic acid Precursor for 9-HODE and 9-oxoODE
9-Oxooctadeca-10,12-dienoic acid (9-oxoODE) (10E,12Z)-9-keto Dehydrogenation of 9-HODE PPAR ligand, pro-nociceptive mediator
13-HODE (13S,9Z,11E) LOX-2 catalyzed oxidation Anti-inflammatory, promotes wound healing

Functional Contrasts :

  • 9-HpODE : A transient hydroperoxide intermediate; its instability limits direct biological activity but serves as a precursor for 9-HODE and 9-oxoODE .
  • 9-oxoODE: Unlike 9-HODE, this ketone derivative acts as a pro-nociceptive mediator in plasma and is implicated in pain signaling .
  • 13-HODE : Positional isomer with distinct LOX-2 origin; it antagonizes PPARγ and enhances insulin sensitivity, contrasting with 9-HODE’s immune-modulatory roles .

Analogous Compounds in Plant and Marine Sources

Table 3: Natural Sources and Analogues

Compound Name Source Structural Uniqueness Bioactivity References
9-HOTrE (9-Hydroxyoctadeca-10,12,15-trienoic acid) Plant lipids (α-linolenic acid pathway) Additional 15Z double bond Antioxidant, stress response in plants
Azelaic acid Millettia speciosa Dicarboxylic acid (C9) Antimicrobial, anti-inflammatory
Rossellisteroid Marine fungi (Rosellinia spp.) Steroid-fatty acid hybrid Cytotoxic properties

Comparative Insights :

  • 9-HOTrE: Contains three double bonds (10E,12Z,15Z), enhancing its reactivity in antioxidant pathways compared to dienoic 9-HODE .
  • Azelaic acid : A saturated dicarboxylic acid with distinct anti-inflammatory mechanisms, lacking the hydroxy and double-bond motifs of 9-HODE .

Immune and Metabolic Regulation

9-HODE is a potent PPARγ agonist, upregulating genes like FABP2 and LPL in intestinal immunity, whereas 9-oxoODE activates nociceptive pathways in plasma . In contrast, β-dimorphecolic acid lacks significant PPAR activity but is critical for synthesizing antiproliferative 9-HSA derivatives .

Antiproliferative and Anti-inflammatory Effects

  • 9-HODE : Inhibits HT29 colon cancer cell proliferation (IC₅₀ ~10 μM) via apoptosis induction .
  • R/S Isomers: The 9S isomer shows stronger NO inhibition (IC₅₀ 0.97 μM) in macrophages compared to the 9R form (IC₅₀ 1.17 μM) .

Biological Activity

9-Hydroxyoctadeca-10,12-dienoic acid (9-HODE) is a significant metabolite derived from linoleic acid, classified under the family of hydroxyoctadecadienoic acids (HODEs). This compound has garnered attention due to its diverse biological activities, particularly in inflammation, cell signaling, and potential therapeutic applications.

Chemical Structure and Isomers

9-HODE exists in two stereoisomeric forms: 9(S)-HODE and 9(R)-HODE , distinguished by the configuration of the hydroxy group at the ninth carbon. The structural formula for 9-HODE is C18H32O3C_{18}H_{32}O_3, with the hydroxy group located at the 9-position of the octadecadienoic acid backbone. The isomers exhibit overlapping but distinct biological activities, particularly under oxidative stress conditions.

1. Inflammation and Immune Response

9-HODE plays a crucial role in modulating inflammatory responses. It activates peroxisome proliferator-activated receptors (PPARs) , particularly PPARγ, which are nuclear receptors involved in lipid metabolism and inflammation regulation. Activation of PPARγ by 9-HODE promotes the transcription of genes associated with anti-inflammatory processes and macrophage maturation .

2. Cell Signaling

The compound has been implicated in various cell signaling pathways. For instance, it influences the activation of protein kinase pathways that are essential for cellular responses to stress and inflammation. The activation of PPARβ by 9-HODE also contributes to its biological effects by regulating lipid homeostasis and inflammatory responses in cells .

3. Antioxidant Properties

Research indicates that 9-HODE can function as an antioxidant under certain conditions, helping to mitigate oxidative damage in cells. Its role in lipid peroxidation suggests that it may serve as both a product and a regulator of oxidative stress within biological systems .

Metabolic Pathways

9-HODE is primarily formed through the enzymatic action of cyclooxygenases (COXs) on linoleic acid. The metabolic pathway involves the conversion of linoleic acid into hydroperoxy derivatives that are subsequently reduced to form 9-HODE. This process highlights the compound's connection to prostaglandin biosynthesis and its potential implications in various physiological processes .

Study on Macrophage Activation

A study demonstrated that treatment with 9-HODE significantly enhanced macrophage activation markers in human monocytes, indicating its role in immune modulation. The findings suggested that 9-HODE could be a potential therapeutic agent for enhancing immune responses during infections or inflammatory conditions .

Role in Cancer Biology

In cancer research, 9-HODE has been shown to influence tumor cell behavior. It acts as a non-antagonistic inhibitor for nuclear export signals (NES) related to viral proteins, suggesting its potential utility in targeting viral oncogenesis . This mechanism could provide insights into developing therapies for cancers associated with viral infections.

Comparative Analysis of Biological Activities

Activity TypeMechanism/EffectReferences
Inflammation ModulationActivates PPARγ leading to anti-inflammatory gene expression
Cell SignalingInfluences protein kinase pathways
Antioxidant ActivityMitigates oxidative stress
Cancer BiologyInhibits nuclear export signals

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and purifying 9-HODE in laboratory settings?

  • Answer : 9-HODE is synthesized via enzymatic or chemical oxidation of linoleic acid. Enzymatic methods employ lipoxygenases (e.g., 15-LOX) to introduce hydroxyl groups at C9, while chemical oxidation uses catalysts like Fe²⁺/H₂O₂. Purification involves solvent partitioning (chloroform/methanol, Bligh-Dyer method ) followed by reverse-phase HPLC or silica gel chromatography. Purity is validated via NMR (δ 5.4–5.6 ppm for conjugated dienes) and LC-MS (m/z 295.2 [M-H]⁻) .

Q. How is 9-HODE extracted and quantified from biological matrices?

  • Answer : Total lipids are extracted using Bligh-Dyer solvent systems (chloroform:methanol:water, 2:1:1 v/v) . 9-HODE is isolated via solid-phase extraction (C18 columns) and quantified using UPLC-MS/MS with deuterated internal standards (e.g., d4-9-HODE). Multiple reaction monitoring (MRM) transitions (e.g., m/z 295→195 for 9-HODE) enhance specificity .

Q. What are the primary biological roles of 9-HODE in mammalian systems?

  • Answer : 9-HODE acts as an endogenous ligand for PPARγ, modulating adipocyte differentiation and inflammatory responses. It also serves as a biomarker of lipid peroxidation in oxidative stress models (e.g., atherosclerosis). In vitro, it induces monocyte adhesion to endothelial cells at 1–10 μM concentrations via NF-κB activation .

Advanced Research Questions

Q. How does 9-HODE stereochemistry influence its interaction with PPAR isoforms?

  • Answer : The (9S)-enantiomer exhibits 10-fold higher PPARγ activation (EC₅₀ = 0.8 μM) than the (9R)-form. Stereoisomeric purity is critical for binding studies and is resolved using chiral HPLC (Chiralpak AD-H column, hexane:isopropanol:acetic acid 95:5:0.1) .

Q. What experimental models are optimal for studying 9-HODE’s role in colorectal cancer (CRC) progression?

  • Answer : CRC cell lines (HT-29, HCT116) treated with 9-HODE (5–20 μM) show upregulated COX-2 and PGE₂ synthesis. In vivo, azoxymethane-induced CRC mice fed 9-HODE-enriched diets exhibit 2-fold higher tumor multiplicity. Metabolomic profiling (LC-MS/MS) confirms elevated 9-HODE in CRC tissue vs. controls .

Q. How can researchers distinguish 9-HODE from its oxidation product, 9-OxoODE, in lipidomics workflows?

  • Answer : 9-OxoODE lacks a hydroxyl group and shows a distinct LC-MS/MS signature (m/z 293→171 vs. 295→195 for 9-HODE). Derivatization with DNPH (dinitrophenylhydrazine) enhances carbonyl detection for 9-OxoODE .

Q. Methodological Challenges and Solutions

Q. What are the key considerations for ensuring 9-HODE stability during storage?

  • Answer : 9-HODE degrades via auto-oxidation. Store at -80°C under argon in amber vials. Add antioxidants (0.005% BHT) to solvents. Purity should be rechecked every 6 months via LC-MS .

Q. How do researchers address conflicting data on 9-HODE’s pro- vs. anti-inflammatory effects?

  • Answer : Context-dependent effects arise from concentration and cell type. For example, 9-HODE (1 μM) activates Nrf2 in hepatocytes (anti-inflammatory) but induces IL-6 in macrophages (pro-inflammatory). Use dose-response curves (0.1–50 μM) and tissue-specific knockout models .

Q. Key Takeaways for Researchers

  • Stereochemical Purity : Validate enantiomeric ratios using chiral columns to avoid confounding bioactivity results .
  • Context-Dependent Effects : Design experiments with cell/tissue-specific models and physiological concentrations (0.1–10 μM) .
  • Analytical Rigor : Combine LC-MS/MS with derivatization or stable isotopes to resolve structural analogs .

Properties

IUPAC Name

9-hydroxyoctadeca-10,12-dienoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14,17,19H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDSHTNEKLQQIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CC(CCCCCCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20868260
Record name 9-Hydroxyoctadeca-10,12-dienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20868260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15514-85-9
Record name 9-Hydroxy-10,12-octadecadienoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15514-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Hydroxyoctadeca-10,12-dienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20868260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Feasible Synthetic Routes

9-Hydroxyoctadeca-10,12-dienoic acid
9-Hydroxyoctadeca-10,12-dienoic acid
9-Hydroxyoctadeca-10,12-dienoic acid
9-Hydroxyoctadeca-10,12-dienoic acid
9-Hydroxyoctadeca-10,12-dienoic acid
9-Hydroxyoctadeca-10,12-dienoic acid

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